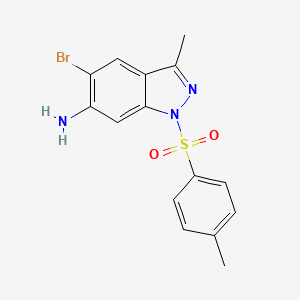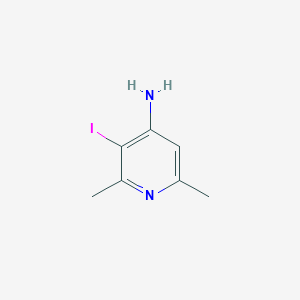![molecular formula C12H11ClN2O B8536266 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol is an organic compound that features a phenol group and a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol typically involves the reaction of 2-amino-6-chloropyridine with salicylaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours. Upon cooling, the product crystallizes out of the solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(6-Chloropyridin-2-ylamino)methyl]pyridine
- **2-[(6-Chloropyridin-2-ylamino)methyl]aniline
- **2-[(6-Chloropyridin-2-ylamino)methyl]benzene
Uniqueness
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol is unique due to its combination of a phenol group and a chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
2-[[(6-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11ClN2O/c13-11-6-3-7-12(15-11)14-8-9-4-1-2-5-10(9)16/h1-7,16H,8H2,(H,14,15) |
Clé InChI |
HNUSBGWZEVHQRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=NC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















